molecular formula C22H15ClN4O2S2 B2578659 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 886965-20-4

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2578659
CAS No.: 886965-20-4
M. Wt: 466.96
InChI Key: RNBXZBXOQCFQOR-UHFFFAOYSA-N
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Description

This compound is a bis-benzothiazole carboxamide derivative featuring a 7-chloro-4-methoxybenzo[d]thiazole core linked via a carboxamide bridge to a pyridin-3-ylmethyl-substituted benzothiazole moiety.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2S2/c1-29-16-9-8-14(23)19-18(16)26-22(31-19)27(12-13-5-4-10-24-11-13)21(28)20-25-15-6-2-3-7-17(15)30-20/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBXZBXOQCFQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data tables and case studies.

The synthesis of this compound typically involves several steps starting from commercially available precursors. The key steps include:

  • Formation of the benzo[d]thiazole core : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
  • Introduction of substituents : The chloro and methoxy groups are introduced via electrophilic aromatic substitution.
  • Formation of the amide bond : This is accomplished by reacting the benzo[d]thiazole derivative with an appropriate acylating agent.

The molecular formula for this compound is C23H20ClN3O2SC_{23}H_{20}ClN_3O_2S, with a molecular weight of approximately 440.4 g/mol .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may inhibit specific kinases or proteases, thereby influencing signal transduction pathways that regulate cell proliferation, apoptosis, and inflammation .

Pharmacological Applications

Recent studies have highlighted several pharmacological applications:

  • Anticancer Activity : The compound has shown promise as an anticancer agent, with studies indicating that it can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
    StudyCancer TypeIC50 Value (µM)
    Breast Cancer0.5
    Lung Cancer0.8
  • Antimicrobial Properties : It exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
    PathogenMIC (µg/mL)
    Staphylococcus aureus0.12
    Escherichia coli0.25
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing inhibition of pro-inflammatory cytokines in vitro.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of the compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that the compound induced apoptosis in MCF-7 cells with an IC50 value of 0.5 µM, demonstrating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it had an MIC of 0.12 µg/mL against S. aureus, indicating strong antibacterial activity .

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Recent studies have highlighted the potential anticancer activity of thiazole derivatives, including those similar to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) . The presence of electron-withdrawing groups like chlorine enhances the anticancer efficacy of these compounds .
  • Anticonvulsant Activity :
    • Compounds containing thiazole rings have been investigated for their anticonvulsant properties. Studies indicate that certain thiazole derivatives exhibit significant protection in seizure models, suggesting that this compound may also possess similar activity .
  • Antimicrobial Effects :
    • Thiazole derivatives are recognized for their antimicrobial properties. Research has shown that compounds with thiazole structures can inhibit the growth of various bacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Case Studies

  • Anticancer Activity Evaluation :
    • A study evaluated a series of thiazole-pyridine hybrids against cancer cell lines, revealing that certain derivatives exhibited IC50 values lower than standard chemotherapy agents like 5-fluorouracil . This suggests that this compound could be a potent anticancer agent.
  • Anticonvulsant Testing :
    • In a recent report, a compound structurally related to this compound was tested in electroshock seizure models, demonstrating significant anticonvulsant activity with favorable safety profiles .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-chloro substituent on the benzothiazole ring is highly reactive toward nucleophilic substitution due to the electron-withdrawing nature of the thiazole ring.

Reaction TypeConditionsReagentsProductsReferences
Chloride Displacement Polar aprotic solvent (e.g., DMF), 80–100°CAmines (e.g., morpholine)7-Amino-substituted derivatives
Methoxy Retention Acidic or neutral conditionsNucleophiles (e.g., thiols)Retention of 4-methoxy group with S-substitution

Key findings:

  • The 7-position is selectively targeted due to steric and electronic factors.

  • The 4-methoxy group remains stable under mild conditions but may undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) .

Oxidation and Reduction Reactions

The benzothiazole rings and pyridinylmethyl group participate in redox reactions:

Oxidation:

  • Thiazole Sulfur Oxidation : Treatment with hydrogen peroxide (H₂O₂) or m-CPBA oxidizes the sulfur atom to sulfoxide or sulfone derivatives .

  • Pyridine Ring Oxidation : Rare under standard conditions but possible with strong oxidizers like KMnO₄.

Reduction:

  • Nitro Group Reduction : If present in precursors, nitro groups are reduced to amines using Pd/C or Fe/HCl .

  • Disulfide Formation : Thiol intermediates (from chloride substitution) form disulfides via air oxidation .

Hydrolysis and Condensation Reactions

The carboxamide linker is susceptible to hydrolysis under acidic or basic conditions:

Reaction TypeConditionsReagentsProductsReferences
Acid Hydrolysis 6M HCl, refluxHClBenzoic acid + Amine byproducts
Base Hydrolysis NaOH (aq), 60°CNaOHCarboxylate salts
  • Hydrolysis rates depend on steric hindrance from the pyridinylmethyl group .

  • Condensation with aldehydes (e.g., benzaldehyde) forms Schiff bases under anhydrous conditions .

Cyclization and Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsCatalysts/ReagentsProductsReferences
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME, 80°CArylboronic acidsBiaryl derivatives
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, KOtBuAminesN-Arylated products
  • The pyridinylmethyl group enhances solubility in polar solvents, facilitating reaction homogeneity .

Stability Under Ambient and Extreme Conditions

  • Thermal Stability : Decomposes above 250°C, with mass loss attributed to carboxamide cleavage .

  • Photostability : UV light induces partial degradation of the thiazole rings, forming sulfonic acid derivatives.

Comparative Reactivity Table

A comparison of reactive sites in the molecule:

SiteReactivityPreferred Reactions
7-Chloro (Benzothiazole)High (SNAr)Amine substitution, reduction
Carboxamide LinkerModerateHydrolysis, condensation
PyridinylmethylLow (unless deprotonated)Alkylation, coordination

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS) : The 4-methoxy group directs electrophiles to the para position, but steric hindrance from the pyridinylmethyl group limits reactivity .

  • Radical Reactions : Under UV/oxidizing conditions, thiyl radicals form, leading to dimerization or polymerization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of thiazole carboxamides and benzothiazole derivatives. Key comparisons include:

N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1052530-89-8) Structural Differences: The dimethylaminopropyl substituent replaces the pyridin-3-ylmethyl group in the query compound, and the 7-chloro substituent is absent. Functional Implications: The dimethylamino group enhances solubility via protonation (as a hydrochloride salt), whereas the pyridinylmethyl group in the query compound may improve π-π stacking interactions in target binding.

Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylates Structural Differences: These compounds lack the bis-benzothiazole framework and instead feature a single thiazole ring with ester and methyl substituents. However, the simplified structure may limit target selectivity compared to the dual benzothiazole system in the query compound .

Comparative Data Table

Property/Feature Query Compound N-(3-(Dimethylamino)propyl)-... (CAS: 1052530-89-8) Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylates
Core Structure Bis-benzothiazole carboxamide Bis-benzothiazole carboxamide Monocyclic thiazole
Key Substituents 7-Cl, 4-OCH₃, pyridin-3-ylmethyl 4-OCH₃, dimethylaminopropyl 4-CH₃, COOEt, 4-pyridinyl
Molecular Weight Not reported 463.0 g/mol ~290–330 g/mol (estimated)
Solubility Likely low (neutral carboxamide) High (hydrochloride salt) Moderate (ester group)
Synthetic Route Unreported; likely via amide coupling Amide coupling with dimethylaminopropyl amine Nitrile cyclization + ester hydrolysis

Q & A

Q. What methodologies are recommended for synthesizing N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide and ensuring high purity?

The synthesis involves coupling benzothiazole-carboxylic acid derivatives with substituted amines. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen, as described for analogous thiazole carboxamides .
  • Purification : Employ preparative TLC (n-hexane/ethyl acetate, 50:50) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity, as validated for structurally related compounds .
  • Yield optimization : Adjust reaction temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 acid-to-amine) to mitigate side reactions .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR (e.g., Varian VXR-200, DMSO-d6) to confirm substituent integration and carboxamide linkage. Cross-validate with HSQC/HMBC for ambiguous signals .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., m/z ± 0.001 Da) .
  • HPLC : Monitor purity (>98%) using a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phases .

Q. How can solubility challenges be addressed during in vitro assays?

  • Solvent screening : Test dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) for initial stock solutions (10 mM). For aqueous buffers, use <1% Tween-80 or cyclodextrin derivatives to enhance solubility .
  • pH adjustment : Dissolve in mildly acidic buffers (pH 4–5) if precipitation occurs in neutral conditions .

Advanced Research Questions

Q. How do stereochemical variations in the pyridinylmethyl substituent affect biological activity?

  • Stereoisomer synthesis : Prepare (R)- and (S)-enantiomers via chiral auxiliaries (e.g., (S)-proline-mediated alkylation) and compare activity in target assays .
  • Activity correlation : Use X-ray crystallography (e.g., co-crystals with target proteins) to resolve binding modes, as demonstrated for thiazole-triazole hybrids .

Q. How should researchers resolve contradictory spectral data (e.g., NMR splitting vs. computational predictions)?

  • Dynamic effects : Analyze variable-temperature NMR to identify conformational exchange broadening. For example, rotameric equilibria in the carboxamide group may split signals at 25°C but coalesce at 60°C .
  • DFT calculations : Perform B3LYP/6-31G(d) simulations to predict chemical shifts and compare with experimental data .

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

  • Metabolic stability assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Use specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify isozyme involvement .
  • Docking studies : Model the compound into CYP2C9 or CYP2D6 active sites (AutoDock Vina) to predict metabolic hotspots, such as demethylation of the methoxy group .

Q. How do electron-withdrawing substituents (e.g., Cl, F) on the benzothiazole rings modulate target selectivity?

Substituent Position Effect on IC50 (nM) Reference
Cl7-position2.5 ± 0.3 (Kinase A)
F4-position12.1 ± 1.1 (Kinase B)
OCH34-position8.7 ± 0.9 (Kinase A)
  • Design strategy : Introduce para-chloro groups to enhance π-stacking with hydrophobic kinase pockets, as seen in analogous thiazole derivatives .

Q. What strategies stabilize the compound under physiological conditions (e.g., serum-containing media)?

  • Serum binding assays : Pre-incubate with 10% FBS and quantify free compound via ultrafiltration-LC/MS. Optimize prodrug formulations (e.g., ester prodrugs) to reduce serum protein binding .
  • Light sensitivity : Store solutions in amber vials at −80°C to prevent photodegradation of the thiazole moiety .

Q. How can target selectivity be validated against off-pathway kinases or receptors?

  • Kinome-wide profiling : Use immobilized kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM concentration. Compare inhibition profiles with structural analogs to identify selectivity determinants .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of the putative target protein .

Q. What computational tools are suitable for predicting in vivo pharmacokinetics?

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (2.8–3.5), BBB permeability (low), and CYP inhibition risks .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess membrane penetration and stability of the carboxamide bond .

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